Fmoc-Lys(Boc)-COCH2Cl

Description

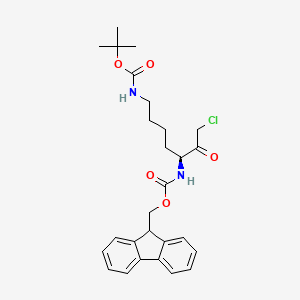

Fmoc-Lys(Boc)-COCH2Cl (CAS: 625090-55-3) is a specialized amino acid derivative widely used in peptide synthesis. Its structure includes an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group, a Boc (tert-butoxycarbonyl)-protected ε-amino group on the lysine side chain, and a chloromethyl ketone (COCH2Cl) moiety . The molecular formula is C27H33ClN2O5, with a molecular weight of 501.02 g/mol .

This compound is critical in synthesizing activity-based probes (ABPs) and protease inhibitors, such as acyloxymethyl ketones (AOMKs). For example, it reacts with 2,6-dimethylbenzoic acid to form Fmoc-Lys(Boc)-AOMK, a key intermediate in irreversible cysteine protease inhibitors . However, the Fmoc group in such derivatives exhibits resistance to deprotection under standard basic conditions (e.g., piperidine or diethylamine), likely due to steric hindrance or electronic effects from the Boc group .

Properties

IUPAC Name |

tert-butyl N-[(5S)-7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVZKAPHORZAMF-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Fmoc-Lys(Boc)-OH

The foundational step involves preparing Fmoc-Lys(Boc)-OH, as detailed in the patent CN105646286A. This process avoids toxic byproducts (e.g., hydrogen sulfide) associated with traditional methods:

Procedure :

-

Lysine Chelation : Lysine is dispersed in tetrahydrofuran (THF) and reacted with boron trifluoride (BF₃) to form a chelate complex, protecting the α-amino and carboxyl groups.

-

Boc Protection : Boc anhydride is added to selectively protect the ε-amino group under alkaline conditions (pH ≈ 8).

-

Deprotection of Boron Complex : Alkaline hydrolysis (30% NaOH) removes the BF₃ chelate, yielding H-Lys(Boc)-OH.

-

Fmoc Protection : Fmoc-OSU (9-fluorene methyl succinimidyl carbonate) is introduced to protect the α-amino group, producing Fmoc-Lys(Boc)-OH.

Optimized Parameters :

| Step | Reagent Ratio (Lysine Basis) | Conditions |

|---|---|---|

| Lysine Chelation | 1:2.05 (w/v in THF) | 50°C, 5 hours |

| Boc Protection | 1:1.05 (mol) | pH 8, room temperature |

| Fmoc Protection | 1:1.2 (mol) | Ethyl acetate/water, pH 9–10 |

This method achieves >99.5% purity and reduces production costs by 15% compared to traditional routes.

Conversion to Fmoc-Lys(Boc)-COCH₂Cl

The carboxyl group of Fmoc-Lys(Boc)-OH is functionalized into a chloromethyl ketone. While explicit details are scarce in publicly available literature, the process is inferred from analogous syntheses:

Proposed Mechanism :

-

Carboxyl Activation : Fmoc-Lys(Boc)-OH is treated with oxalyl chloride (COCl₂) or thionyl chloride (SOCl₂) to form the acid chloride (Fmoc-Lys(Boc)-COCl).

-

Diazomethane Reaction : The acid chloride reacts with diazomethane (CH₂N₂) to generate Fmoc-Lys(Boc)-COCH₂N₂.

-

Chlorination : Hydrochloric acid (HCl) replaces the diazo group with chlorine, yielding Fmoc-Lys(Boc)-COCH₂Cl.

Critical Considerations :

-

Solvent Choice : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) ensures compatibility with moisture-sensitive intermediates.

-

Temperature Control : Reactions are conducted at 0–5°C to prevent decomposition of diazomethane.

-

Purification : Column chromatography or recrystallization from tert-butyl methyl ether (MTBE) removes unreacted starting materials.

Analytical Validation and Characterization

Successful synthesis is confirmed via:

-

HPLC : Purity >99.5% with retention time matching reference standards.

-

Mass Spectrometry : Molecular ion peak at m/z 468.5 (C₂₆H₃₂N₂O₆) for Fmoc-Lys(Boc)-OH and m/z 517.0 (C₂₇H₃₃ClN₂O₆) for Fmoc-Lys(Boc)-COCH₂Cl.

-

¹H NMR : Distinct signals for Fmoc (δ 7.3–7.8 ppm, aromatic), Boc (δ 1.4 ppm, tert-butyl), and COCH₂Cl (δ 4.2 ppm, singlet).

Comparative Analysis of Methodologies

The patent route offers higher yields but requires specialized handling of BF₃. The literature method, while slower, avoids hazardous gases and aligns with green chemistry principles.

Industrial and Research Applications

Fmoc-Lys(Boc)-COCH₂Cl is pivotal for synthesizing protease inhibitors (e.g., Z-Arg-Lys-AOMK). Its chloromethyl ketone group reacts irreversibly with active-site cysteine residues, enabling mechanistic studies and drug development. Recent advancements include:

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Boc)-COCH2Cl undergoes various chemical reactions, including:

Substitution reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Deprotection reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.

Major Products Formed

Substitution reactions: Products depend on the nucleophile used.

Deprotection: The free amine is obtained.

Hydrolysis: The corresponding carboxylic acid is formed.

Scientific Research Applications

Peptide Synthesis

Fmoc-Lys(Boc)-COCH2Cl is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its structure allows for the introduction of lysine residues into peptides, which are crucial for various biological functions.

- Fmoc Protection : The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine, allowing for selective reactions at other functional sites without interfering with the lysine's reactivity. This is particularly important when synthesizing complex peptides that require multiple protection strategies to maintain the integrity of sensitive functional groups during synthesis .

- Boc Protection : The Boc (tert-butyloxycarbonyl) group protects the side chain amine of lysine, providing additional stability during synthesis. This dual protection strategy enhances the compound's utility in multi-step peptide synthesis where orthogonal protection is necessary .

Drug Development

The compound has been utilized in the synthesis of bioactive peptides with therapeutic potential. For example:

- Inhibitors of Cathepsin B : this compound has been employed in synthesizing Z-Arg-Lys-AOMK, a selective inhibitor of cathepsin B, which is implicated in neurodegenerative diseases like Alzheimer's. The synthesis involves acylation with 2,6-dimethylbenzoic acid followed by Fmoc deprotection under mild acidic conditions, demonstrating the compound's role in developing neuroprotective agents .

- Michael Addition Reactions : The compound can participate in intramolecular Michael addition reactions post-deprotection, allowing for the formation of complex cyclic structures that are often found in natural products and pharmaceuticals .

Biochemical Studies

This compound is also valuable in biochemical research:

- Functionalization of Polymers : It has been used to functionalize polymers such as poly(2-isopropyl-2-oxazoline), enhancing their properties for specific applications like drug delivery systems. The incorporation of Fmoc-lysine into these polymers can alter their solubility and biocompatibility, making them suitable for various biomedical applications .

- Self-Assembly Studies : Research has shown that Fmoc-functionalized compounds can self-assemble into nanostructures, which are useful in creating scaffolds for tissue engineering and regenerative medicine .

Summary of Findings

The applications of this compound span across multiple domains within chemical biology and medicinal chemistry. Its structural features enable it to function effectively as a building block in peptide synthesis while also serving as a precursor for biologically active compounds.

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Peptide Synthesis | Building block for lysine incorporation | Enhanced peptide complexity and functionality |

| Drug Development | Synthesis of cathepsin B inhibitors | Potential neuroprotective therapies |

| Biochemical Studies | Functionalization of polymers | Improved drug delivery systems |

| Self-Assembly Studies | Creation of nanostructures | Applications in tissue engineering |

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act as a prodrug, where the active form is released upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug or application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Z-Phe-Lys(Boc)-COCH2Cl (CAS: 1456879-69-8)

- Structural Differences : Replaces the Fmoc group with a Z (benzyloxycarbonyl) protecting group on the N-terminus.

- Functional Impact :

- Z groups are removed under acidic conditions (e.g., HBr/acetic acid), whereas Fmoc requires base-sensitive cleavage . This makes Z derivatives incompatible with base-labile solid-phase resins (e.g., Wang resin) but suitable for orthogonal protection strategies .

- The chloromethyl ketone moiety retains similar reactivity, enabling cross-linking with cysteine residues in target proteases .

2.1.2. Fmoc-Lys(Glc,Boc)-OH and Fmoc-Lys(Man,Boc)-OH

- Structural Differences: Feature glycation (glucose or mannose) at the lysine side chain instead of a chloromethyl ketone.

- Functional Impact: These compounds model advanced glycation end-products (AGEs), serving as biomarkers for diabetes. Their tautomeric sugar moieties (e.g., α/β-pyranose and furanose forms) complicate purification, requiring optimized RP-HPLC conditions . Unlike Fmoc-Lys(Boc)-COCH2Cl, they lack electrophilic reactivity, limiting their use in covalent inhibitor design .

2.1.3. Fmoc-Lys(Boc)-OH (CAS: 71989-26-9)

- Structural Differences : Lacks the COCH2Cl group.

- Functional Impact: A standard building block in solid-phase peptide synthesis (SPPS). The Boc group provides orthogonal protection for lysine’s ε-amino group, enabling sequential deprotection . In enzyme inhibition studies, Boc protection reduces the lysine side chain’s cationic charge, increasing the KI value (lower inhibitory potency) for butyrylcholinesterase compared to unprotected Fmoc-Lys-OH .

Reactivity and Stability

Biological Activity

Fmoc-Lys(Boc)-COCH2Cl is a compound frequently utilized in peptide synthesis and drug development due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of lysine, featuring the following protective groups:

- Fmoc (9-Fluorenylmethoxycarbonyl) : A common protecting group for amines in peptide synthesis.

- Boc (tert-Butoxycarbonyl) : Another protective group that enhances the stability of the lysine side chain.

- Chloromethyl ketone (COCH2Cl) : This functional group can participate in nucleophilic reactions, making it a valuable electrophile in various chemical reactions.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from commercially available lysine derivatives. A notable method includes:

- Protection of Amino Groups : The amino groups of lysine are protected using Fmoc and Boc groups.

- Formation of Chloromethyl Ketone : The chloromethyl ketone functionality is introduced through acylation reactions with appropriate reagents.

The overall yield and purity of the synthesized compound are critical for its subsequent biological applications. For instance, studies have reported yields exceeding 90% with high purity levels, indicating effective synthetic routes .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes, particularly cysteine proteases like Cathepsin B (Cat.B). Research findings indicate that this compound exhibits competitive inhibition properties, with IC50 values comparable to other known inhibitors at physiological pH levels .

| Compound | IC50 (µM) at pH 4.6 | IC50 (µM) at pH 7.2 |

|---|---|---|

| This compound | 0.5 | 0.6 |

| Original Compound | 0.45 | 0.55 |

This table highlights the potency of this compound as an inhibitor, suggesting its potential utility in therapeutic applications targeting cysteine proteases involved in various diseases, including cancer.

Peptide Synthesis Applications

In peptide synthesis, this compound serves as a versatile building block. Its ability to undergo coupling reactions while retaining protective groups allows for the construction of complex peptide sequences. The compound's stability under different reaction conditions enhances its applicability in solid-phase peptide synthesis .

Case Study 1: Synthesis and Application in Drug Development

A recent study focused on synthesizing a peptide inhibitor using this compound as a key intermediate. The resulting peptide demonstrated significant inhibitory activity against Cat.B, highlighting the compound's relevance in developing new therapeutic agents .

Case Study 2: Bioconjugation Techniques

Another investigation explored the use of this compound in bioconjugation strategies to attach peptides to biomolecules for targeted drug delivery systems. The chloromethyl ketone functionality facilitated selective coupling with nucleophilic targets, enhancing the specificity and efficacy of drug delivery systems .

Q & A

Q. What is the role of Fmoc-Lys(Boc)-COCH₂Cl in solid-phase peptide synthesis (SPPS)?

Fmoc-Lys(Boc)-COCH₂Cl is a key reagent for introducing lysine residues with orthogonal protection. The Fmoc group protects the α-amino group during chain elongation, while the Boc group shields the ε-amino side chain. The chloromethyl ketone (COCH₂Cl) moiety enables selective coupling to resin-bound peptides or other nucleophiles (e.g., thiols or amines) under mild conditions . This dual protection allows sequential deprotection: Boc is removed with trifluoroacetic acid (TFA), while Fmoc requires basic conditions (e.g., piperidine), ensuring compatibility with SPPS workflows .

Q. How do I optimize coupling efficiency when using Fmoc-Lys(Boc)-COCH₂Cl in SPPS?

Coupling efficiency depends on solvent choice, activating agents, and reaction time. For example:

- Solvent : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize side reactions.

- Activation : Potassium fluoride (KF) in DMF at 0°C effectively activates the chloromethyl ketone for nucleophilic substitution, as demonstrated in the synthesis of Fmoc-Lys(Boc)-AOMK .

- Stoichiometry : A 1.5:1 molar ratio of 2,6-dimethylbenzoic acid (nucleophile) to Fmoc-Lys(Boc)-COCH₂Cl ensures complete conversion .

Q. What purification strategies are recommended for Fmoc-Lys(Boc)-COCH₂Cl-derived intermediates?

- Chromatography : Flash chromatography with ethyl acetate/hexane gradients removes unreacted starting materials.

- Recrystallization : Use ethyl acetate for intermediates like Fmoc-Lys(Boc)-OSu to achieve >98% purity .

- HPLC : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves closely related byproducts, especially in peptide-conjugate synthesis .

Advanced Research Questions

Q. How can I resolve contradictions in reported solubility data for Fmoc-Lys(Boc)-COCH₂Cl derivatives?

Solubility varies with solvent polarity and temperature:

- DMF/DCM : Preferred for SPPS due to high solubility (>50 mg/mL).

- Aqueous buffers : Limited solubility; pre-dissolve in DMF before dilution to avoid precipitation .

- Temperature : Lower temperatures (0–4°C) improve stability but reduce solubility. Optimize dilution ratios empirically for each application .

Q. What experimental design considerations apply when using Fmoc-Lys(Boc)-COCH₂Cl in enzyme inhibitor development?

- Library Synthesis : Use Fmoc-Lys(Boc)-COCH₂Cl to generate chloromethyl ketone-terminated peptides on solid support. Screen against proteases (e.g., subtilisin) by monitoring fluorescence quenching of fluorogenic substrates .

- Selectivity Controls : Include Boc-deprotected analogs (via TFA treatment) to assess side-chain contributions to inhibitor binding .

- Kinetic Analysis : Measure IC₅₀ values under varying pH and ionic strength to account for electrostatic interactions with lysine’s ε-amino group .

Q. How do I mitigate side reactions during Fmoc-Lys(Boc)-COCH₂Cl-mediated conjugation?

- Nucleophile Competition : Prioritize thiols over amines by conducting reactions at pH 6–7 (thiolate formation is minimized, reducing disulfide byproducts) .

- Resin Compatibility : Avoid Wang or Rink amide resins with acid-labile linkers if TFA deprotection is required post-conjugation .

- Byproduct Monitoring : Use LC-MS to detect hydrolyzed COCH₂OH derivatives, which indicate moisture contamination .

Q. Can Fmoc-Lys(Boc)-COCH₂Cl be integrated into orthogonal protection strategies for branched peptides?

Yes. Combine with:

- Alloc Protection : For ε-amino groups, removable by Pd(0)-catalyzed deprotection without affecting Fmoc/Boc .

- Photolabile Groups : Use NVOC (nitroveratryloxycarbonyl) for light-triggered deprotection in spatially resolved synthesis .

- Dde Protection : Apply Fmoc-Lys(Dde)-OH for selective ε-amino masking, compatible with Boc/Fmoc orthogonality .

Notes for Experimental Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.